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Compound of Interest

Compound Name: (R)-STU104

Cat. No.: B12407902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed quantitative preclinical data and specific experimental protocols for (R)-
STU104, also known as RPH-104 or Goflikicept, are not extensively available in the public

domain. This document synthesizes the currently accessible information from clinical trial

registries and scientific publications to provide a comprehensive overview of its

pharmacological profile.

Core Profile
(R)-STU104, publicly identified as RPH-104 and named Goflikicept, is an investigational

biological drug designed as a potent antagonist of Interleukin-1 (IL-1). Structurally, it is a novel

heterodimeric fusion protein. This engineered protein acts as a "trap" for both IL-1α and IL-1β,

binding to them and preventing their interaction with the IL-1 receptor, thereby inhibiting the

inflammatory cascade they mediate.

Mechanism of Action
Goflikicept is a fusion protein that selectively binds and inactivates both circulating IL-1β and

IL-1α. By sequestering these key pro-inflammatory cytokines, Goflikicept effectively blocks the

IL-1 signaling pathway. This mechanism of action is anticipated to reduce the severity of the

inflammatory response in various pathological conditions. A key downstream marker of this

activity is the reduction of high-sensitivity C-reactive protein (hsCRP) levels, a well-established

biomarker for systemic inflammation.
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Signaling Pathway
The following diagram illustrates the targeted IL-1 signaling pathway and the inhibitory action of

Goflikicept.
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Caption: Goflikicept sequesters IL-1α and IL-1β, preventing receptor binding.

Quantitative Data Summary
Detailed quantitative data from preclinical studies, such as binding affinities (Kd, Ki) and in vitro

potencies (IC50, EC50), are not publicly available. The information is primarily derived from

clinical trial outcomes.

Table 1: Clinical Trial Dosage Information
Study Population

Dosage Levels
Administered

Route of Administration

ST-Elevation Myocardial

Infarction
80 mg, 160 mg Subcutaneous

Recurrent Pericarditis 80 mg, 160 mg Subcutaneous

Experimental Protocols
Specific, detailed experimental protocols for the preclinical evaluation of Goflikicept are not

available in published literature. However, based on abstracts from scientific conferences, the
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following methodologies were employed in its nonclinical characterization.

Binding Affinity and Kinetics
A Surface Plasmon Resonance (SPR) method was developed to measure the binding kinetics

and affinity of Goflikicept to IL-1α, IL-1β, and the IL-1 receptor antagonist (IL-1Ra). This

technique allows for the real-time determination of association and dissociation rates, from

which binding affinity constants can be calculated.

In Vitro Functional Assays
To assess the biological activity and potential for off-target effects, cell-based assays were

utilized.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent

Cytotoxicity (CDC) Assays: These assays were conducted to evaluate the potential for

Goflikicept to induce cell death through these mechanisms, which is a critical safety

assessment for therapeutic proteins with an Fc domain.

The following diagram outlines a general workflow for such preclinical characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Characterization

In Vivo Evaluation

Binding Affinity & Kinetics
(Surface Plasmon Resonance)

In Vitro Potency
(Cell-based Assays)

ADCC & CDC Assays

Pharmacokinetics

Pharmacodynamics

Toxicology Studies

Click to download full resolution via product page

Caption: A conceptual workflow for the preclinical evaluation of Goflikicept.

Pharmacological Profile Summary
In Vitro Pharmacology
Preclinical in vitro studies have reportedly demonstrated that Goflikicept possesses a

significantly higher affinity and potency for both IL-1α and IL-1β as compared to anakinra,
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another IL-1 receptor antagonist. However, specific quantitative comparisons are not publicly

documented.

In Vivo Pharmacology & Pharmacokinetics
A first-in-human study in healthy volunteers established the safety and tolerability of Goflikicept

at single subcutaneous doses of 4, 20, 40, 80, and 160 mg. The pharmacokinetic profile was

characterized by a long mean half-life of approximately 243 to 255 hours, with a linear increase

in exposure corresponding to the dose administered. Pharmacodynamic assessments in this

study showed a dose-dependent reduction in serum amyloid A levels, indicating biological

activity.

Clinical Pharmacology
Goflikicept has been investigated in several clinical trials for inflammatory conditions:

ST-Elevation Myocardial Infarction (STEMI): In a Phase 2a study, Goflikicept (80 mg and 160

mg) was well-tolerated and led to a significant reduction in systemic inflammation, as

measured by the area under the curve for hsCRP, compared to placebo.

Recurrent Pericarditis: Goflikicept has been studied in patients with recurrent pericarditis,

where it has shown promise in preventing recurrences.

Schnitzler Syndrome: The United States Food and Drug Administration (FDA) has granted

orphan drug designation to Goflikicept for the treatment of Schnitzler syndrome.

Other Inflammatory Diseases: It has also been investigated for familial Mediterranean fever

and gout.

Conclusion
Goflikicept (RPH-104) is a promising IL-1 antagonist with a clear mechanism of action and a

favorable pharmacokinetic profile. Clinical studies have demonstrated its potential in treating a

range of inflammatory diseases. However, a comprehensive understanding of its

pharmacological profile for the research community is limited by the lack of publicly available

detailed preclinical data, including binding affinities and in vitro potencies. Further publication of
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these foundational scientific findings would be invaluable for the drug development and

scientific communities.

To cite this document: BenchChem. [(R)-STU104 (Goflikicept/RPH-104): A Technical
Overview of its Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12407902#r-stu104-pharmacological-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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